molecular formula C16H21NO3 B13731032 Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- CAS No. 42018-28-0

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl-

Cat. No.: B13731032
CAS No.: 42018-28-0
M. Wt: 275.34 g/mol
InChI Key: ODJQAYIYMQYECH-UHFFFAOYSA-N
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Description

The compound 2-(4-acetylphenoxy)-N-cycloheptylacetamide is a synthetic acetamide derivative characterized by a 4-acetylphenoxy group attached to the acetamide backbone and an N-cycloheptyl substituent. Acetamide derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation [1][8]. The cycloheptyl group in this compound likely enhances lipophilicity and influences pharmacokinetic properties compared to smaller substituents.

Properties

CAS No.

42018-28-0

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-(4-acetylphenoxy)-N-cyclohexylacetamide

InChI

InChI=1S/C16H21NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,19)

InChI Key

ODJQAYIYMQYECH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl-

General Synthetic Strategy

The synthesis of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- generally follows a multi-step process:

  • Formation of the 4-acetylphenoxy intermediate.
  • Introduction of the cycloheptyl amine moiety via amide bond formation.
  • Purification and characterization of the final product.

Key steps involve nucleophilic substitution, acylation, and amide coupling reactions.

Stepwise Preparation Details

Synthesis of 4-Acetylphenoxy Intermediate

The 4-acetylphenoxy group is typically prepared by etherification of 4-hydroxyacetophenone with suitable alkyl or aryl halides under basic catalysis. For example, condensation of 4-hydroxyacetophenone with bromides in the presence of anhydrous potassium carbonate yields 4-acetylphenoxy ethers efficiently (Scheme 1).

Reagents Conditions Yield (%) Notes
4-Hydroxyacetophenone + Bromide Anhydrous K2CO3, DMF, reflux 75-90 Etherification step
Nitration (optional) 95% HNO3, Acetic anhydride, 0°C 80-85 For further functionalization
Purification and Characterization

The crude product is typically purified by:

  • Washing with water and organic solvents (e.g., diethyl ether).
  • Drying over anhydrous magnesium sulfate.
  • Filtration and concentration under reduced pressure.
  • Final purification by recrystallization or column chromatography.

Characterization is confirmed by NMR, LC-MS, and melting point analysis.

Reaction Schemes and Mechanistic Insights

Ether Formation (Key Intermediate)

$$
\text{4-Hydroxyacetophenone} + \text{R-Br} \xrightarrow[\text{Anhydrous K}2\text{CO}3]{\text{DMF, reflux}} \text{4-Acetylphenoxy-R}
$$

This nucleophilic substitution forms the ether linkage crucial for the compound's structure.

Amide Bond Formation

$$
\text{4-Acetylphenoxyacetic acid chloride} + \text{Cycloheptylamine} \xrightarrow[\text{DIPEA}]{\text{DCM, RT}} \text{Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl-}
$$

The acid chloride intermediate reacts with the amine nucleophile to form the amide bond.

Comparative Data Table of Preparation Methods

Step Method/Reaction Type Reagents/Catalysts Conditions Yield (%) Reference
Ether formation Nucleophilic substitution 4-Hydroxyacetophenone, bromide, K2CO3 DMF, reflux 75-90
Acid chloride formation Chlorination SOCl2 or oxalyl chloride RT, inert atmosphere 85-90 Inferred
Amide bond formation Acylation Acid chloride, cycloheptylamine, DIPEA DCM, RT, 3 h 80-85
Purification Washing, drying, filtration Water, diethyl ether, MgSO4 Ambient

Research Results and Observations

  • The use of anhydrous potassium carbonate as a base in the etherification step ensures high yields and minimal side reactions.
  • Acid chloride intermediates are preferred for amide bond formation due to their high reactivity and cleaner conversion.
  • The reaction conditions are mild, typically room temperature, which preserves sensitive functional groups such as the acetyl moiety.
  • Purification by solvent washing and drying yields high purity products suitable for further biological or chemical studies.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-Substituent Variations
  • N-Cycloheptyl vs. A related compound, 2-chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide (), demonstrates the impact of cycloheptylmethyl on molecular weight (309.83 g/mol) and stability [18]. N-Cyclohexyl: Compounds like N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide () exhibit moderate lipophilicity, balancing bioavailability and target binding [10].
Phenoxy Group Modifications
  • 4-Acetylphenoxy vs. In contrast, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (compound 602, ) uses halogenated and alkylated phenoxy groups for auxin-like activity in plants [2].
Antimicrobial and Antifungal Activity
  • Acetamide derivatives such as compounds 47–50 () show potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values <10 µg/mL. The 4-acetylphenoxy group in the target compound may similarly enhance microbial target binding [1].
CNS Penetration and Neuroprotection
  • CNS-11g (), a phthalazinyl acetamide, demonstrates efficacy in disaggregating alpha-synuclein fibrils, a hallmark of Parkinson’s disease. Its low hydrogen bond donor/acceptor count and rotatable bonds (properties shared with the target compound) are critical for blood-brain barrier penetration [8].
Anti-Inflammatory and Analgesic Properties
  • Substituted phenoxy acetamides like N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide () exhibit significant anti-inflammatory (IC50: 12–18 µM) and analgesic activities, suggesting that the cycloheptyl group in the target compound may modulate similar pathways [15].

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target: 2-(4-Acetylphenoxy)-N-cycloheptylacetamide ~323.42* N/A N/A N-Cycloheptyl, 4-Acetylphenoxy
2-(4-Acetylphenoxy)-N-(2-methylphenyl)acetamide () 283.32 N/A N/A N-(2-Methylphenyl)
Compound 9 () ~350.37* 179–180 87 2-Fluorophenyl, 1,2,3-triazole
CNS-11g () 377.41 N/A N/A 2,6-Dimethylphenyl, phthalazinyl

*Calculated based on molecular formula.

Biological Activity

Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- is a chemical compound with a complex molecular structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- is C16H21NO3, with a molecular weight of approximately 275.35 g/mol. The structure comprises an acetamide group linked to a 4-acetylphenoxy moiety and a cycloheptyl substituent. Its unique configuration allows for diverse interactions within biological systems.

Synthesis

The synthesis of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- typically involves multiple steps:

  • Formation of the Acetamide Linkage : This is achieved through the reaction of an amine with an acyl chloride.
  • Introduction of the Phenoxy Group : The phenoxy moiety is introduced via nucleophilic substitution.
  • Cycloheptylation : The cycloheptyl group is added through cyclization reactions involving appropriate precursors.

These steps require careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Preliminary studies indicate that Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- exhibits antimicrobial activity against various pathogens. The compound's mechanism may involve:

  • Inhibition of Cell Wall Synthesis : Similar to other acetamides, it may disrupt bacterial cell wall formation.
  • Interference with Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

In vitro studies have shown moderate activity against gram-positive bacteria, suggesting potential as an antimicrobial agent.

Anticancer Properties

Research has also suggested that Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- may possess anticancer properties . The proposed mechanisms include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : It may interfere with signaling pathways that promote tumor proliferation.

Structure-Activity Relationship (SAR)

The biological activity of Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- can be correlated with its structural features. Modifications in the acetamide scaffold have been shown to influence potency:

ModificationEffect on Activity
Para-substitution with electron-withdrawing groupsIncreased potency against gram-positive bacteria
Presence of bulky lipophilic groupsEnhanced membrane permeability and bioavailability

This indicates that careful design of structural modifications can lead to improved therapeutic profiles.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of Acetamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls.
  • Cancer Cell Line Testing : In vitro tests using human cancer cell lines demonstrated that Acetamide, 2-(4-acetylphenoxy)-N-cycloheptyl- could reduce cell viability significantly at concentrations lower than previously reported for similar compounds.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(4-acetylphenoxy)-N-cycloheptyl-acetamide in laboratory settings?

  • Methodological Answer : Implement strict personal protective equipment (PPE) protocols:

  • Use P95 respirators for particulate filtration during synthesis or handling .
  • Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact .
  • Ensure fume hoods or local exhaust ventilation to mitigate inhalation risks, as the compound is classified for acute oral toxicity (H302) and respiratory irritation (H335) .
    • Data Note : Toxicity classifications align with OSHA HCS standards but lack carcinogenicity data; prioritize hazard mitigation .

Q. What synthetic routes are validated for preparing 2-(4-acetylphenoxy)-N-cycloheptyl-acetamide?

  • Methodological Answer :

  • Step 1 : React cycloheptylamine with 2-(4-acetylphenoxy)acetyl chloride in anhydrous ethanol or methanol under nitrogen .
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Step 3 : Purify via column chromatography (gradient elution) to isolate the acetamide derivative .
    • Optimization : Adjust stoichiometry and solvent polarity to improve yield (>75%) and purity (>95%) .

Q. How can researchers confirm structural integrity post-synthesis?

  • Methodological Answer :

  • NMR Analysis : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., PubChem data) to validate acetylphenoxy and cycloheptyl substituents .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm1^{-1}, acetyl C=O ~1720 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight using high-resolution MS (e.g., ESI-TOF) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference OSHA HCS classifications (H302, H315) with in vitro assays (e.g., Ames test for mutagenicity) to validate acute vs. chronic toxicity .
  • Dose-Response Studies : Conduct cell viability assays (e.g., MTT on HEK293 cells) to establish LD50_{50} and NOAEL thresholds .
    • Data Note : Discrepancies may arise from impurity profiles; use HPLC to confirm sample purity before testing .

Q. What experimental conditions destabilize 2-(4-acetylphenoxy)-N-cycloheptyl-acetamide?

  • Methodological Answer :

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C suggested for storage) .
  • Hydrolytic Sensitivity : Test pH-dependent stability (e.g., incubate in buffers pH 2–12) and monitor via LC-MS for degradation products (e.g., acetylphenoxy acid) .
    • Mitigation : Store at 2–8°C in inert, moisture-free environments .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or β-amyloid proteins, leveraging structural analogs (e.g., chromenone derivatives) .
  • QSAR Modeling : Train models on PubChem bioassay data to predict anti-inflammatory or neuroprotective activity .

Q. What analytical techniques identify trace contaminants in synthesized batches?

  • Methodological Answer :

  • HPLC-PDA/MS : Detect impurities (e.g., unreacted acetylphenoxy precursors) with a C18 column and acetonitrile/water gradient .
  • XRD : Compare crystallinity with reference standards to identify polymorphic contaminants .

Q. How can enantiomeric purity be enhanced for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation .

Q. What strategies optimize SAR studies for acetamide analogs?

  • Methodological Answer :

  • Scaffold Modification : Replace the cycloheptyl group with bicyclic amines (e.g., norbornene) to assess steric effects on bioactivity .
  • Functional Group Swapping : Substitute acetylphenoxy with sulfonamide or carbamate groups to evaluate electronic impacts .

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